1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 55807-85-7
VCID: VC10038167
InChI: InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19)
SMILES: CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea

CAS No.: 55807-85-7

Cat. No.: VC10038167

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea - 55807-85-7

Specification

CAS No. 55807-85-7
Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
IUPAC Name 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea
Standard InChI InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19)
Standard InChI Key YKEKTHFXOCGZLG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central urea backbone (NHCONH\text{NH}-\text{CO}-\text{NH}) bridging a 5-(tert-butyl)isoxazol-3-yl group and a 4-chlorophenyl ring. The tert-butyl substituent enhances steric bulk, potentially influencing binding affinity, while the chlorine atom introduces electrophilic character. Key structural data include:

PropertyValueSource
IUPAC Name1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea
CAS Number55807-85-7
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl
XLogP33.43

The planar isoxazole ring (C3H2NO\text{C}_3\text{H}_2\text{NO}) contributes to π-π stacking interactions, as evidenced by crystallographic studies of analogous structures .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with a β-keto ester derivative yields the 5-tert-butylisoxazole core .

  • Urea Coupling: Reaction of 3-amino-5-(tert-butyl)isoxazole with 4-chlorophenyl isocyanate under anhydrous conditions.

A representative procedure from the literature specifies:

  • Reagents: Diazomethane, Et2_2O, silica gel chromatography.

  • Yield: ~50% after purification.

Analytical Characterization

Rigorous quality control employs:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3) signals at δ 7.73–7.68 (aromatic protons), 5.53 (isoxazole CH), 4.06 (methoxy group in intermediates) .

  • Mass Spectrometry: ESI-MS m/z 294.75 ([M+H]+^+).

ParameterGuideline
Storage-20°C, desiccated
PPEGloves, lab coat, eye protection

Research Gaps and Future Directions

Current limitations include the absence of pharmacokinetic data and target validation studies. Priority areas for investigation are:

  • ADMET Profiling: Oral bioavailability and metabolic stability in rodent models.

  • Structure-Activity Relationships (SAR): Modifying the isoxazole substituents to enhance potency.

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